2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
Properties
IUPAC Name |
4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylsulfonyl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c22-25(23,16-7-3-6-15-17(16)20-24-19-15)21-9-8-14-12(10-21)11-4-1-2-5-13(11)18-14/h1-7,18H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXZFDFMVSAEPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)S(=O)(=O)C4=CC=CC5=NSN=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a member of the benzothiadiazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Formula
- Molecular Formula : C19H15N5O3S2
- Molecular Weight : 425.484 g/mol
- IUPAC Name : (2S)-2-(2,1,3-benzothiadiazole-4-sulfonamido)-2-phenyl-N-(pyridin-4-yl)acetamide
Structural Representation
The compound features a complex structure that includes a benzothiadiazole moiety and a pyridoindole framework, contributing to its unique properties and biological activities.
Antimicrobial Activity
Research indicates that compounds containing benzothiadiazole exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit bacterial growth by targeting specific virulence factors. A notable example includes the inhibition of the Type III secretion system in Yersinia, which is crucial for its pathogenicity .
Anticancer Potential
Benzothiadiazole derivatives have been investigated for their anticancer activities. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of intrinsic pathways and modulation of cell cycle regulators .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of several enzymes involved in critical biological pathways. For example, it may act as an inhibitor of proteases and kinases that are often overactive in cancerous cells .
Neuroprotective Effects
Preliminary studies suggest that this compound could have neuroprotective effects, potentially by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This opens avenues for research into its use in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Type III secretion system | Kauppi AM et al., 2003 |
| Anticancer | Induction of apoptosis | MedChemExpress Reports |
| Enzyme Inhibition | Protease and kinase inhibition | DrugBank Insights |
| Neuroprotective | Modulation of neurotransmitter systems | MedChemExpress Reports |
Case Study: Anticancer Activity
In a study conducted by MedChemExpress, the compound was tested against various cancer cell lines, including breast and lung cancer. Results indicated a dose-dependent reduction in cell viability with IC50 values lower than many standard chemotherapeutics. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties against Yersinia species. The compound demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µg/mL. The study highlighted its potential as an anti-infective agent due to its ability to disrupt bacterial virulence mechanisms.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzothiadiazole structure exhibit antimicrobial properties. The sulfonamide group in this compound enhances its ability to inhibit bacterial growth. Research has shown efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus, suggesting potential use in developing new antibiotics .
Cancer Treatment
The compound has been investigated for its anti-cancer properties. It acts by inhibiting specific enzymes involved in cancer cell proliferation. In vitro studies demonstrate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as NF-κB and MAPK/ERK .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Biochemical Applications
Enzyme Inhibition
The compound has been identified as an inhibitor of lanosterol 14-alpha demethylase (ERG11), an enzyme critical in sterol biosynthesis in fungi. This inhibition can be leveraged to develop antifungal agents targeting resistant strains .
Cell Signaling Modulation
Research indicates that the compound can influence various cellular signaling pathways. It has been noted for its role in modulating JAK/STAT signaling, which is crucial for cell growth and differentiation. This property could be harnessed for therapeutic interventions in conditions like autoimmune diseases .
Material Science Applications
Organic Photovoltaics
Due to its unique electronic properties, 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has potential applications in organic photovoltaic devices. Its ability to act as an electron acceptor makes it suitable for enhancing the efficiency of solar cells .
Sensors
The compound's sensitivity to changes in environmental conditions (e.g., pH or temperature) positions it as a candidate for sensor technology. Its incorporation into polymer matrices could lead to the development of responsive materials for detecting biological or chemical agents .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold serves as a "privileged structure" due to its capacity for diverse functionalization. Below is a detailed comparison with structurally analogous compounds, focusing on substituents, biological activity, and pharmacological profiles.
Structural Analogues with Sulfonyl Modifications
Halogen-Substituted Analogues
Key Research Findings
CFTR Modulation : The target compound outperforms earlier γ-carboline derivatives (e.g., Hit-7, Hit-8) in rescuing F508del-CFTR function, achieving ~90% of VX-770’s efficacy at 1 μM .
SAR Insights :
- Position 2 : Sulfonyl groups enhance potency over methyl or acetyl substituents.
- Position 6/8 : Halogens (Cl, F) improve membrane permeability; methoxy groups reduce off-target effects .
Neuroprotective Potential: Structural parallels to indole-3-propionic acid (a melatonin-related neuroprotectant) suggest untapped applications in Alzheimer’s disease .
Q & A
Q. What are the key synthetic strategies for preparing 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via regioselective cyclization of intermediates like 3-chlorophenylimine-N-alkyl-4-piperidones using NaNH₂ or KNH₂ as complex bases in inert solvents (e.g., THF, dioxane) at 20°C to solvent boiling points. This avoids toxic arylhydrazines used in classical Fischer indole synthesis. Temperature control is critical to prevent side reactions. For example, exothermic reactions during KMnO₄ oxidation in DMF require incremental reagent addition and cooling . Yields are optimized by solvent choice (e.g., anhydrous DMF for oxidation) and purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Methodological Answer : Purity is confirmed using thin-layer chromatography (TLC) with solvent systems like CHCl₃/MeOH (95:5). Structural characterization employs:
- ¹H/¹³C NMR to verify proton/carbon environments (e.g., indole and benzothiadiazole moieties).
- Mass spectrometry (MS) for molecular ion confirmation.
- Elemental analysis to validate C, H, N, S content against theoretical values.
For example, in related pyridoindole derivatives, NMR chemical shifts at δ 7.2–8.5 ppm confirm aromatic protons, while MS peaks align with calculated molecular weights .
Q. What protocols are used for initial biological screening of this compound?
- Methodological Answer :
- In vitro assays : Dose-response studies in cell lines (e.g., HEK-293 for CFTR potentiation) measure EC₅₀ values using fluorescence-based halide efflux assays .
- Mutagenicity screening : The Ames test (Salmonella/microsome assay) evaluates genotoxicity by monitoring bacterial reverse mutations in the presence of liver S9 metabolic activation .
Advanced Research Questions
Q. How can QSAR models predict the biological activity of derivatives of this compound?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models are built using:
- Heuristic methods (e.g., CODESSA) to select descriptors like dipole moment, polarizability, and H-bond acceptor capacity.
- Gene Expression Programming (GEP) for nonlinear modeling, achieving high correlation (R² = 0.74 for training sets) between structural features and EC₅₀ values. Validation involves splitting datasets (70:30 training:test) and calculating mean squared error (MSE < 0.3) .
Q. What mechanistic approaches elucidate the compound’s interaction with CFTR?
- Methodological Answer :
- Patch-clamp electrophysiology quantifies CFTR channel activation by measuring chloride current potentiation in transfected cells.
- Molecular docking (e.g., AutoDock Vina) identifies binding poses in the CFTR transmembrane domain, prioritizing residues like F337 and K95 for mutagenesis studies .
Q. How do alternative synthetic routes compare in terms of toxicity and scalability?
- Methodological Answer :
- Route 1 : Cyclization with NaNH₂/KNH₂ in THF avoids arylhydrazines, reducing toxicity but requiring strict anhydrous conditions. Typical yields: 60–80% .
- Route 2 : Traditional Fischer indole synthesis with arylhydrazines achieves higher yields (~90%) but poses safety risks.
Scalability is assessed via solvent recovery (e.g., THF recycling) and catalyst reusability. Exothermic steps (e.g., KMnO₄ oxidation) demand flow reactor adaptation for large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
